4-Chloro-2-butyn-1-ol
Overview
Description
4-Chloro-2-butyn-1-ol is a useful research compound. Its molecular formula is C4H5ClO and its molecular weight is 104.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Optically Active Compounds : 4-Chloro-2-butyn-1-ol is used in the synthesis of optically active 2,3-allenols, a process catalyzed by CuCN. This method provides a way to produce optically active secondary 2,3-allenols with high yields and excellent enantiomeric excess (Li, Kong, Fu, & Ma, 2009).
Synthesis of 4-Trimethylsilyl-2-Butyn-1-OL : An economical method for synthesizing 4-trimethylsilyl-2-butyn-1-ol, which is important for Bronsted acid-promoted intramolecular cyclizations, has been developed. This synthesis is crucial for producing polyepoxide-alkene cyclizations and exocyclic allenes (Wein, Tong, & McDonald, 2012).
Reactions with Grignard Compounds : this compound reacts with RMgX·THF complexes in aromatic hydrocarbons, a process that is important for understanding the synthesis of 4-chloro-2-methyl-3-butyn-2-ol (Shchelkunov et al., 2001).
Spectroscopic Analysis and NLO Properties : this compound is involved in the synthesis of compounds like 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, which are analyzed for their optical parameters and potential use as laboratory reagents (Praveenkumar et al., 2021).
Mercury(II)-Catalyzed Hydration-Isomerization : This compound is used in studying the kinetics and mechanism of mercury(II)-catalyzed hydration and isomerization, leading to compounds like 4-hydroxy-2-butanone and 3-buten-2-one (Szemenyei, Steichen, & Byrd, 1977).
Precursor for Chiral Reagents : It serves as a precursor for creating chiral allenylzinc and indium reagents, which are crucial in organic synthesis for creating homopropargylic alcohol adducts (Marshall, Eidam, & Eidam, 2006).
Synthesis of γ-Butyrolactones : Palladium(II)-catalyzed carbonylation of 4-chloro-2-butyn-1-ols is an efficient method for synthesizing γ-butyrolactones, a class of compounds with various applications (Tamaru, Hojo, & Yoshida, 1991).
Corrosion Inhibition in Steel : The compound acts as a corrosion inhibitor for austenitic chromium-nickel steel in sulfuric acid, indicating its potential use in industrial applications (Bilgiç & Şahin, 2001).
Synthesis of Functionalized Chromenes and Quinolines : Utilized in the modified Morita-Baylis―Hillman reaction for creating chromenes and quinolines, demonstrating its role in the synthesis of complex organic compounds (Bello et al., 2010).
Electro-Oxidation Studies : Its derivatives are studied for electro-oxidation on gold electrodes in alkaline solutions, contributing to the understanding of electrochemical processes (Holze, L̵uczak, & Bełtowska-Brzezinska, 1994).
Safety and Hazards
Properties
IUPAC Name |
4-chlorobut-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c5-3-1-2-4-6/h6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUJAOFSZSEVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157804 | |
Record name | 2-Butyn-1-ol, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13280-07-4 | |
Record name | 4-Chloro-2-butyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13280-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyn-1-ol, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyn-1-ol, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobut-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key reaction involving 4-chloro-2-butyn-1-ol discussed in the research paper?
A1: The research paper [] investigates the reaction of this compound with sodium arenesulfinates. The study focuses on the unexpected formation of disulfones as the major product in this reaction. This finding provides valuable insights into the reactivity of this compound and its potential use in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.